molecular formula C24H26N2O3 B5127590 1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine

1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine

Cat. No. B5127590
M. Wt: 390.5 g/mol
InChI Key: BNQBIMPSYNRLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter systems, including serotonin and dopamine. The compound has been shown to bind to serotonin and dopamine receptors, leading to the activation or inhibition of these receptors, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter systems. The compound has also been reported to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it exhibits potent pharmacological effects. However, the compound is not widely available, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of the compound is not fully understood, which limits its potential applications in drug development.

Future Directions

1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has several potential future directions for research. One area of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could be the evaluation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, depression, and anxiety. Finally, further studies could be conducted to elucidate the mechanism of action of the compound and its potential for modulating neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the reaction of 1-(4-methoxybenzoyl)piperazine with 2-methoxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by reduction, and finally, the formation of the target compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has shown potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. The compound has been reported to exhibit anticancer, antipsychotic, and anti-inflammatory activities. It has also been evaluated for its potential as a selective serotonin reuptake inhibitor (SSRI) and for its ability to modulate dopamine receptors.

properties

IUPAC Name

[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-10-7-19(8-11-20)24(27)26-15-13-25(14-16-26)17-22-21-6-4-3-5-18(21)9-12-23(22)29-2/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQBIMPSYNRLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}(4-methoxyphenyl)methanone

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